molecular formula C14H13NO2 B14487004 2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde CAS No. 65824-04-6

2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B14487004
CAS No.: 65824-04-6
M. Wt: 227.26 g/mol
InChI Key: TVBRTPGPOSLUKE-UHFFFAOYSA-N
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Description

2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a dihydropyridine ring, a phenylethyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylacetic acid derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce primary alcohols or amines .

Scientific Research Applications

2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Properties

CAS No.

65824-04-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-oxo-1-(1-phenylethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-11(12-6-3-2-4-7-12)15-9-5-8-13(10-16)14(15)17/h2-11H,1H3

InChI Key

TVBRTPGPOSLUKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC=C(C2=O)C=O

Origin of Product

United States

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